Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate
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Overview
Description
Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxylate ester group at the 6-position of the indole ring. It has the molecular formula C11H10INO2 and a molecular weight of 331.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate typically involves the iodination of a precursor indole compound. One common method is the reaction of 1-methylindole with iodine in the presence of a suitable oxidizing agent, followed by esterification with methanol to introduce the carboxylate group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The indole ring can be oxidized to form various quinonoid structures.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of quinonoid structures.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-1H-indole-6-carboxylate: Similar structure but lacks the methyl group at the 1-position.
Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-chloro-1-methyl-1H-indole-6-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Methyl 3-iodo-1-methyl-1H-indole-6-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H10INO2 |
---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
methyl 3-iodo-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C11H10INO2/c1-13-6-9(12)8-4-3-7(5-10(8)13)11(14)15-2/h3-6H,1-2H3 |
InChI Key |
ZYYQNZFERFOBIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C(=O)OC)I |
Origin of Product |
United States |
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